N-(2-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group and two 2-methylphenyl groups attached via methanesulfonyl and methylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative or an amide coupling reagent.
Attachment of the 2-Methylphenyl Groups: This is usually done through sulfonylation and alkylation reactions, using reagents such as methanesulfonyl chloride and 2-methylbenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids or bases and appropriate electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-2-[(2-METHYLPHENYL)SULFONYL]BENZENE: Shares structural similarities but lacks the piperidine ring and carboxamide group.
2-[(DICHLOROMETHYL)SULFONYL]ETHYL]BENZENE: Contains a sulfonyl group but differs in the overall structure and functional groups.
Uniqueness
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, carboxamide group, and two 2-methylphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H28N2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-17-7-3-5-9-20(17)15-23-22(25)19-11-13-24(14-12-19)28(26,27)16-21-10-6-4-8-18(21)2/h3-10,19H,11-16H2,1-2H3,(H,23,25) |
InChI Key |
XMXVGXOXJGQSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origin of Product |
United States |
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